Cas no 1326930-16-8 (2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one)
![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one structure](https://ja.kuujia.com/scimg/cas/1326930-16-8x500.png)
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質
名前と識別子
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- 2-(4-Chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1(2H)-isoquinolinone
- 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one
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- インチ: 1S/C24H16ClN3O2/c1-15-6-2-3-7-18(15)22-26-23(30-27-22)21-14-28(17-12-10-16(25)11-13-17)24(29)20-9-5-4-8-19(20)21/h2-14H,1H3
- InChIKey: YRMZUGOVGFXEHW-UHFFFAOYSA-N
- ほほえんだ: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=CC=C3C)N=2)=CN1C1=CC=C(Cl)C=C1
じっけんとくせい
- 密度みつど: 1.351±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 625.3±65.0 °C(Predicted)
- 酸性度係数(pKa): -1.71±0.50(Predicted)
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3398-2228-15mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-10μmol |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-20mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-20μmol |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-5μmol |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-4mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-1mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-5mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-50mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3398-2228-3mg |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one |
1326930-16-8 | 3mg |
$63.0 | 2023-09-10 |
2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 関連文献
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-
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-
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-
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-
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-
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-
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-
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2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-oneに関する追加情報
Introduction to 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one and Its Significance in Modern Chemical Biology
The compound with the CAS number 1326930-16-8, identified as 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one, represents a fascinating molecule in the realm of chemical biology. This heterocyclic compound has garnered significant attention due to its unique structural features and potential biological activities. The presence of multiple pharmacophoric moieties, including a chlorophenyl group, a 1,2,4-oxadiazole ring, and a dihydroisoquinolinone scaffold, positions this molecule as a promising candidate for further exploration in drug discovery and therapeutic development.
Recent advancements in medicinal chemistry have highlighted the importance of multifunctional scaffolds in designing novel therapeutic agents. The 1,2-dihydroisoquinolin-1-one core is particularly noteworthy for its role in various bioactive molecules, exhibiting properties such as receptor binding affinity and metabolic stability. When combined with the 3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl moiety, the compound gains additional complexity that may contribute to its interactions with biological targets. This structural arrangement not only enhances the molecular diversity but also opens up possibilities for modulating specific pharmacological effects.
The 4-chlorophenyl substituent is another critical feature that influences the compound's chemical and biological properties. Chlorophenyl groups are known to exhibit various pharmacological activities by interacting with enzymes and receptors. In the context of this molecule, the chlorine atom may serve as a key pharmacophore, contributing to its binding affinity and selectivity towards specific biological targets. This feature makes it an attractive candidate for further optimization in terms of potency and selectivity.
Current research in chemical biology emphasizes the need for innovative molecular architectures that can address complex diseases more effectively. The combination of an oxadiazole ring with a dihydroisoquinolinone scaffold provides a unique framework that may offer advantages over conventional drug molecules. Oxadiazole derivatives are well-documented for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The integration of this moiety into the dihydroisoquinolinone backbone could potentially enhance the compound's therapeutic profile.
Moreover, the 2-methylphenyl group in the molecule adds another layer of complexity that may influence its pharmacokinetic properties. Methylphenyl substituents are commonly found in bioactive compounds due to their ability to modulate lipophilicity and metabolic stability. By incorporating this group into the molecular structure, researchers aim to optimize the compound's absorption, distribution, metabolism, excretion (ADME) properties, which are crucial for drug development.
In vitro studies have begun to explore the potential biological activities of this compound. Preliminary findings suggest that it may exhibit inhibitory effects on certain enzymes and receptors relevant to various diseases. For instance, its interaction with enzymes involved in signal transduction pathways could make it a candidate for treating conditions such as cancer and neurodegenerative disorders. Additionally, its ability to modulate inflammatory pathways may open up avenues for developing anti-inflammatory therapies.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to construct the complex heterocyclic framework efficiently. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming key carbon-carbon bonds within the molecule. These synthetic strategies not only enhance efficiency but also allow for modular design modifications, enabling researchers to explore different structural analogs.
As computational chemistry plays an increasingly pivotal role in drug discovery, virtual screening methods have been utilized to predict potential binding interactions between this compound and biological targets. Molecular docking studies have provided insights into how different parts of the molecule interact with receptors or enzymes at an atomic level. These computational approaches complement experimental efforts by identifying promising leads for further validation.
The development of novel therapeutic agents is often hindered by challenges such as low bioavailability or off-target effects. However, 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one offers several advantages that may mitigate these issues. Its multifunctional scaffold provides multiple points of interaction with biological targets while maintaining structural integrity through optimized substituents like chlorophenyl and methylphenyl groups.
Future research directions include further exploring its pharmacological profile through comprehensive biochemical assays and animal models. Investigating its mechanism of action will be crucial for understanding how it interacts with cellular processes at a molecular level. Additionally, exploring derivatives based on this scaffold could lead to even more potent or selective therapeutic agents tailored against specific disease targets.
In conclusion, 2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1, dihydroisoquinolin-1one(CAS number 1326930-16-8) represents a promising entity in modern chemical biology with significant potential for therapeutic applications across multiple disease areas due to its unique structural features and multifunctional pharmacophoric elements.
1326930-16-8 (2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one) 関連製品
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